![molecular formula C23H14N2O5 B2743345 N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 683232-50-0](/img/structure/B2743345.png)
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide, also known as MI-2, is a small molecule inhibitor that has shown potential in cancer treatment. MI-2 is a dual inhibitor of both the MDM2-p53 and MDMX-p53 protein-protein interactions, which are involved in the regulation of the tumor suppressor protein p53.
Scientific Research Applications
Crystal Structure and Spectroscopy
The study of the crystal structure and spectroscopy of related compounds, like N-(1,3-dioxoisoindolin-2yl)benzamide, through techniques such as IR spectroscopy, SEM, and X-ray diffraction, offers insights into their geometric parameters and molecular interactions. These findings are crucial for understanding the physical and chemical properties of these compounds, laying the groundwork for further applications in material science and chemistry (Bülbül et al., 2015).
Chemosensors for Cyanide Anions
Coumarin benzothiazole derivatives demonstrate significant potential as chemosensors for cyanide anions. Their ability to detect cyanide through color changes or fluorescence quenching can be applied in environmental monitoring and safety, as cyanide is a potent toxin with various industrial sources (Wang et al., 2015).
Anticholinesterase Activity
Research on coumarin-3-carboxamides bearing the tryptamine moiety shows that these compounds have significant activity against acetylcholinesterase (AChE), suggesting potential applications in treating diseases characterized by cholinergic dysfunction, such as Alzheimer's disease (Ghanei-Nasab et al., 2016).
Antibacterial and Antifungal Activities
Some derivatives of related compounds exhibit promising antibacterial and antifungal activities, indicating their potential for development into new antimicrobial agents. This is crucial in the context of rising antibiotic resistance, necessitating the discovery of novel antimicrobials (Patel & Dhameliya, 2010).
Synthetic Intermediates for Polycyclic Compounds
The preparation and reaction of fused 1,3-cyclohexadiene systems from related compounds through intramolecular Diels–Alder reactions show their utility as versatile synthetic intermediates. This application is significant in organic synthesis, enabling the construction of complex polycyclic structures that could have pharmaceutical or material science applications (Noguchi et al., 1986).
Ligands for G Protein-Coupled Receptor GPR55
The development of chromen-4-one derivatives as agonists or antagonists for GPR55, a receptor implicated in various chronic diseases, highlights the therapeutic potential of these compounds. By modulating GPR55 activity, these derivatives could offer new avenues for the treatment of inflammation, neurodegeneration, and cancer (Schoeder et al., 2019).
properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-3-oxobenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O5/c1-25-21(27)14-7-4-8-17(19(14)22(25)28)24-20(26)16-11-15-13-6-3-2-5-12(13)9-10-18(15)30-23(16)29/h2-11H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPMUWZRCHHVTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chlorobenzo[c][1,2,5]thiadiazole-4-sulfonyl chloride](/img/structure/B2743262.png)

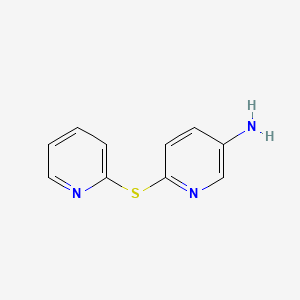
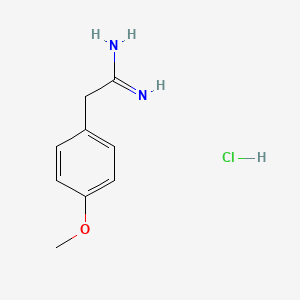
![3-Propyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2743268.png)
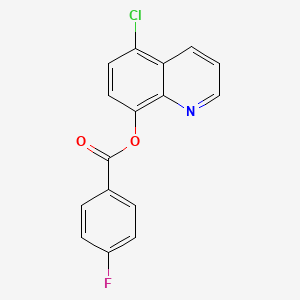
![methyl 4-{[(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetyl]amino}benzoate](/img/structure/B2743270.png)
![3-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2743271.png)
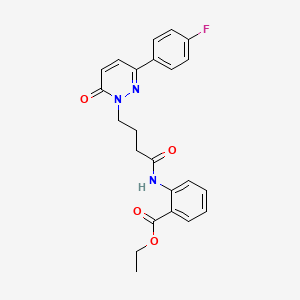
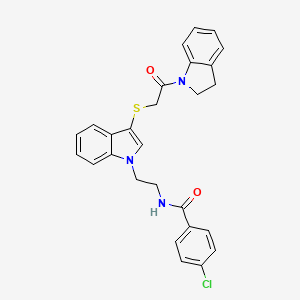
![1-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2743279.png)
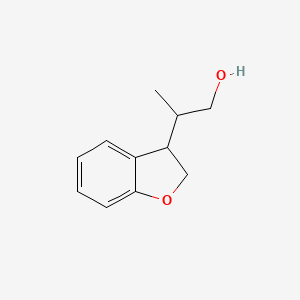
![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone](/img/structure/B2743284.png)
![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2743285.png)